molecular formula C17H16N2OS2 B2878304 N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896353-69-8

N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

Cat. No.: B2878304
CAS No.: 896353-69-8
M. Wt: 328.45
InChI Key: LYDOPTXQGJIZEX-UHFFFAOYSA-N
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Description

N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Scientific Research Applications

    Medicinal Chemistry: As potential therapeutic agents due to their biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: As components in the development of organic semiconductors, dyes, and sensors.

    Industrial Chemistry: As intermediates in the synthesis of more complex molecules and as additives in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Formation of the Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 2-(methylthio)benzoic acid or its derivatives using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide depends on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The interaction often involves binding to the active site of the target molecule, leading to inhibition or activation of its function.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound with a simpler structure.

    2-Aminobenzothiazole: A derivative with an amino group at the 2-position.

    Benzothiazole-2-thiol: A derivative with a thiol group at the 2-position.

Uniqueness

N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is unique due to the presence of both the ethyl group on the benzothiazole ring and the methylthio group on the benzamide moiety. This combination of functional groups can impart distinct chemical and biological properties compared to other benzothiazole derivatives.

Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-3-11-7-6-10-14-15(11)18-17(22-14)19-16(20)12-8-4-5-9-13(12)21-2/h4-10H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDOPTXQGJIZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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